molecular formula C12H10N2OS B277263 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole

2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole

Cat. No. B277263
M. Wt: 230.29 g/mol
InChI Key: UTNBDQZOZKSNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, commonly known as PTIO, is a chemical compound used in scientific research for its unique properties. This compound is a nitric oxide (NO) scavenger and has been extensively used to study the role of NO in various physiological and pathological processes.

Scientific Research Applications

PTIO is widely used in scientific research to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in various physiological and pathological processes. It is used as a 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger to inhibit 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole signaling and to investigate the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different biological systems. PTIO is also used to study the interaction between 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and other signaling molecules, such as reactive oxygen species (ROS) and superoxide.

Mechanism of Action

PTIO scavenges 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole by forming a stable adduct with 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, which prevents 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole from interacting with its target molecules. PTIO has a high affinity for 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and reacts with it rapidly, making it an effective 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger. The mechanism of action of PTIO has been extensively studied and is well understood.
Biochemical and Physiological Effects:
PTIO has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole-mediated vasodilation, reduce the production of ROS, and protect against oxidative stress. PTIO has also been used to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in cancer, cardiovascular diseases, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

PTIO is a highly specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger and is widely used in scientific research. It has a long half-life and reacts rapidly with 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, making it an effective tool for studying 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole signaling. However, PTIO has some limitations in lab experiments. It can interfere with other signaling pathways and may have off-target effects. It is also important to note that PTIO is not suitable for in vivo studies due to its toxicity.

Future Directions

There are several future directions for the use of PTIO in scientific research. One direction is to investigate the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in aging and age-related diseases. Another direction is to study the effects of PTIO on other signaling pathways and to develop more specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavengers. PTIO can also be used to study the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different cellular compartments and to investigate the interaction between 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and other signaling molecules.
Conclusion:
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole (PTIO) is a chemical compound used in scientific research to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in various physiological and pathological processes. PTIO is a highly specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger and has a well-understood mechanism of action. It has been extensively used to investigate the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different biological systems and has several future directions for research. However, it is important to note that PTIO has some limitations in lab experiments and is not suitable for in vivo studies.

Synthesis Methods

PTIO can be synthesized by reacting p-tolyl hydrazine with propargyl bromide and then reacting the resulting compound with 2-chloroethanethiol. The final product is purified by recrystallization and characterized by spectroscopic methods.

properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

2-(4-methylphenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H10N2OS/c1-3-8-16-12-14-13-11(15-12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3

InChI Key

UTNBDQZOZKSNCM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.